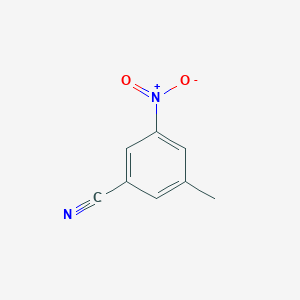

3-Methyl-5-nitrobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-6-2-7(5-9)4-8(3-6)10(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWBXIHWZDLYSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561725 | |

| Record name | 3-Methyl-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124289-22-1 | |

| Record name | 3-Methyl-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-5-nitrobenzonitrile (CAS: 124289-22-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 3-Methyl-5-nitrobenzonitrile, a key building block in medicinal chemistry and materials science.

Core Properties

This compound is a solid organic compound characterized by a benzene ring substituted with a methyl group, a nitro group, and a nitrile group.[1] These functional groups impart specific chemical reactivity and physical properties to the molecule.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 124289-22-1 | [1][2][3][4][5] |

| Molecular Formula | C₈H₆N₂O₂ | [1][4][5][6] |

| Molecular Weight | 162.15 g/mol | [3][4][5][6] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 104-105 °C | [1] |

| Boiling Point | 292.1 ± 28.0 °C (at 760 Torr) | [1] |

| Density | 1.26 ± 0.1 g/cm³ | [1] |

| Flash Point | 130.5 ± 24.0 °C | [1] |

| Solubility | Insoluble in water; Soluble in common organic solvents | [6] |

| Purity | Available in purities of 95% to >98% | [3][4] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled |

| Skin Corrosion/Irritation | Causes skin irritation |

| Eye Damage/Irritation | Causes serious eye irritation |

| Aquatic Hazard | Harmful to aquatic life |

Storage: Store in a cool, dry, well-ventilated area away from heat and open flames. Keep the container tightly sealed.[6]

Synthesis and Experimental Protocols

A plausible and established method for the synthesis of this compound is via the Sandmeyer reaction, starting from 3-methyl-5-nitroaniline.[2]

Synthesis Workflow

General Experimental Protocol for Synthesis

-

Diazotization: 3-Methyl-5-nitroaniline is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid). The solution is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) cyanide and potassium cyanide is prepared. The freshly prepared diazonium salt solution is then slowly added to this cyanide solution. The reaction mixture is typically warmed to facilitate the replacement of the diazonium group with a nitrile group.

-

Work-up and Purification: Upon completion of the reaction, the mixture is neutralized and extracted with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by recrystallization to yield pure this compound.

Spectroscopic Analysis

While specific spectra for this compound are not publicly available, the expected spectroscopic features can be inferred from data on analogous compounds such as 3-nitrobenzonitrile and other substituted benzonitriles.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing nitro and nitrile groups. |

| ¹³C NMR | Resonances for the aromatic carbons, the nitrile carbon, and the methyl carbon. The carbon attached to the nitrile group and the carbons bearing the nitro group will be significantly deshielded. |

| IR Spectroscopy | A sharp, intense absorption band around 2230 cm⁻¹ characteristic of the C≡N stretch.[7] Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group (typically around 1530 and 1350 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 162.15 g/mol . Fragmentation patterns may involve the loss of the nitro group or the nitrile group. |

Biological Activity and Applications in Drug Discovery

Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and antiparasitic effects.[8][9] The bioactivity is often attributed to the in vivo reduction of the nitro group to form reactive nitroso and hydroxylamino intermediates, which can induce cellular damage.[10]

General Mechanism of Action

Application as a Protein Degrader Building Block

This compound is listed as a "Protein Degrader Building Block," suggesting its utility in the synthesis of molecules for targeted protein degradation, such as Proteolysis-Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Role in PROTAC Development

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

MTT Assay Workflow

Conclusion

This compound is a versatile chemical intermediate with well-defined physicochemical properties. Its potential applications in drug discovery, particularly in the burgeoning field of targeted protein degradation, make it a compound of significant interest to researchers. While specific biological data for this molecule is limited, its structural features and the known activities of related nitroaromatic compounds suggest a promising area for future investigation. Standardized protocols for synthesis and biological evaluation, as outlined in this guide, provide a solid foundation for further research and development efforts.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 124289-22-1 | Benchchem [benchchem.com]

- 3. 124289-22-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound 97% | CAS: 124289-22-1 | AChemBlock [achemblock.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | Properties, Applications, Safety Data & Reliable Suppliers in China [nj-finechem.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 10. benchchem.com [benchchem.com]

Physical and chemical properties of 3-Methyl-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Methyl-5-nitrobenzonitrile, a key intermediate in various synthetic applications. The information is curated for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Properties and Data

This compound, with the CAS number 124289-22-1, is a solid, white compound widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular formula is C₈H₆N₂O₂, and it has a molecular weight of approximately 162.15 g/mol .[1][3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O₂ | [1][2][3] |

| Molecular Weight | 162.15 g/mol | [3][4] |

| CAS Number | 124289-22-1 | [1][2] |

| Appearance | Solid, White | [1] |

| Melting Point | 104-105 °C | [2] |

| Boiling Point | 292.1 ± 28.0 °C (at 760 Torr) | [2] |

| Density | 1.26 ± 0.1 g/cm³ (at 20°C, 760 Torr) | [2] |

| Flash Point | 130.5 ± 24.0 °C | [2] |

| Solubility in Water | Insoluble | [3] |

| Solubility in Organic Solvents | Soluble in common organic solvents | [3] |

| Refractive Index | 1.568 | [2] |

| LogP | 2.29808 | [2] |

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic routes. The two primary methods involve the regioselective nitration of a precursor or a Sandmeyer reaction.

One potential pathway is the nitration of 3-methylbenzonitrile . This electrophilic aromatic substitution reaction requires careful control of reaction conditions to favor the formation of the desired 3-methyl-5-nitro isomer.[5]

Another viable route is the Sandmeyer reaction , starting from 3-methyl-5-nitroaniline. This method involves the conversion of the amino group to a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst.

The chemical reactivity of this compound is largely dictated by the presence of the electron-withdrawing nitro (-NO₂) and nitrile (-C≡N) groups on the aromatic ring. The nitro group is a strong deactivating group, influencing the regioselectivity of further electrophilic aromatic substitution reactions. The nitrile group is a versatile functional handle that can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, making it a valuable intermediate in the synthesis of more complex molecules.[5]

Experimental Protocols

General Protocol for Nitration (Adapted from the Nitration of Methyl Benzoate):

Materials:

-

3-methylbenzonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Water

-

Appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a calculated amount of 3-methylbenzonitrile to chilled concentrated sulfuric acid.

-

In a separate flask, also cooled in an ice bath, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the stirred solution of 3-methylbenzonitrile in sulfuric acid, maintaining the temperature below 10-15°C.[6][7]

-

After the addition is complete, continue stirring the reaction mixture at low temperature for a specified period to ensure complete reaction.

-

Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[8]

Purification: The crude this compound can be purified by recrystallization. The choice of solvent will depend on the solubility of the compound and impurities. Ethanol is often a suitable solvent for the recrystallization of such aromatic nitro compounds.[8]

Analytical Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the methyl, nitro, and cyano groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be affected by the electron-withdrawing and -donating effects of the substituents.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the nitrile group (C≡N stretch) typically around 2230 cm⁻¹ and for the nitro group (asymmetric and symmetric NO₂ stretches) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (162.15 g/mol ).

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or involvement in signaling pathways of this compound. Nitroaromatic compounds, as a class, are known to have a wide range of biological activities, and their derivatives are often investigated in drug discovery programs.[5] Further research is required to elucidate any potential biological roles of this specific molecule.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound via the nitration of 3-methylbenzonitrile.

Caption: A generalized workflow for the synthesis of this compound.

Logical Relationship of Functional Groups and Reactivity

This diagram illustrates the influence of the functional groups on the chemical reactivity of the this compound molecule.

Caption: Influence of functional groups on the reactivity of this compound.

References

- 1. rsc.org [rsc.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 124289-22-1 | Benchchem [benchchem.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 3-METHYL-4-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

3-Methyl-5-nitrobenzonitrile molecular structure and weight

An In-Depth Technical Guide to 3-Methyl-5-nitrobenzonitrile for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

This compound is an aromatic organic compound featuring a benzene ring substituted with a methyl group, a nitro group, and a nitrile group at positions 1, 3, and 5, respectively. This molecule serves as a valuable building block in medicinal chemistry and materials science. The unique electronic properties conferred by its substituent groups—the electron-donating methyl group and the electron-withdrawing nitro and nitrile groups—create a distinct reactivity profile, making it a versatile intermediate for the synthesis of more complex molecules.[1][2]

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring with three functional groups arranged in a meta-relationship to one another. This arrangement influences the molecule's polarity, reactivity, and intermolecular interactions.

Molecular Formula: C₈H₆N₂O₂[3][4][5]

Molecular Weight: 162.15 g/mol [3][5][6]

IUPAC Name: this compound[5]

CAS Number: 124289-22-1[4][5][6]

Synonyms: 3-Methyl-5-nitrobenzenecarbonitrile[3]

Physicochemical Data Summary

| Property | Value | Source(s) |

| Appearance | White to pale yellow solid/crystalline powder. | [4][7] |

| Melting Point | 104-108 °C | [4][8] |

| Boiling Point | 292.1 ± 28.0 °C (at 760 Torr) | [4] |

| Density | 1.26 ± 0.1 g/cm³ (at 20 °C, 760 Torr) | [4] |

| Solubility | Insoluble in water; soluble in common organic solvents. | [3] |

| SMILES | N#CC1=CC(--INVALID-LINK--=O)=CC(C)=C1 | [5] |

Structural Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: 2D structure of this compound.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for the nitrile and nitro groups.

-

C≡N Stretch: A sharp, intense peak is anticipated in the range of 2220-2240 cm⁻¹, which is typical for aromatic nitriles.[10]

-

NO₂ Stretch: Two strong bands are expected for the nitro group: an asymmetric stretch around 1530-1550 cm⁻¹ and a symmetric stretch around 1345-1365 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum in a solvent like CDCl₃ would likely show:

-

A singlet for the methyl protons (CH₃) around δ 2.5 ppm.

-

Three distinct signals for the aromatic protons in the region of δ 7.5-8.5 ppm, appearing as singlets or narrow multiplets.

-

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals: one for the methyl carbon, one for the nitrile carbon, and six for the aromatic carbons. The carbon attached to the nitrile group would be significantly deshielded.

-

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 162. Fragmentation would likely involve the loss of the nitro group (NO₂) and subsequent rearrangements of the aromatic ring.

Synthesis and Reactivity

Proposed Synthesis Route

A common method for the synthesis of nitrobenzonitriles involves the Sandmeyer reaction of the corresponding nitroaniline or the nucleophilic substitution of a halogenated nitrobenzene. A plausible laboratory-scale synthesis for this compound could start from 3-bromo-5-nitrotoluene, a commercially available starting material.

Experimental Protocol: Cyanation of 3-Bromo-5-nitrotoluene

This protocol is adapted from a general procedure for the cyanation of aryl halides.[11]

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 3-bromo-5-nitrotoluene (1 equivalent), copper(I) cyanide (1.2 equivalents), and a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF).

-

Inert Atmosphere: Purge the flask with dry nitrogen gas for 10-15 minutes to ensure an inert atmosphere.

-

Heating: Heat the reaction mixture to 150-180 °C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its functional groups. The electron-withdrawing nature of the nitrile and nitro groups deactivates the aromatic ring towards electrophilic aromatic substitution.[1] Conversely, these groups activate the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The nitrile group itself is a versatile functional handle, capable of being hydrolyzed to a carboxylic acid or reduced to a primary amine.[2]

Applications in Drug Discovery and Development

The benzonitrile scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[12][13] The nitrile group is metabolically robust and can act as a hydrogen bond acceptor, making it a valuable pharmacophore.[13]

Role as a Synthetic Intermediate

This compound is primarily used as an intermediate in the synthesis of more complex molecules. The nitro group can be reduced to an aniline, which can then be further functionalized. The nitrile group can be converted into other functional groups as described previously. This allows for the construction of diverse molecular libraries for screening against various biological targets.

Potential Therapeutic Applications of Benzonitrile Derivatives

While specific biological activity for this compound is not widely reported, its structural motifs are present in compounds with known therapeutic effects.

-

Anticancer Agents: Many kinase inhibitors feature a benzonitrile core. The nitrile group can form key interactions within the ATP-binding pocket of kinases. Furthermore, some benzonitrile compounds have been investigated for their potential as antitumor drugs.[12][14]

-

Antiviral and Antimicrobial Agents: Benzonitrile derivatives have shown promise as inhibitors of viral replication, for instance, against the Hepatitis C Virus (HCV).[12] The nitroaromatic moiety is also a well-known pharmacophore in antimicrobial drugs, where its reduction within the target cell leads to cytotoxic reactive nitrogen species.[2]

The following workflow illustrates the potential utility of this compound in a drug discovery cascade.

Caption: Synthetic utility of this compound in drug discovery.

Safety and Handling

This compound should be handled with care in a well-ventilated area or under a chemical fume hood.[15] As with many nitroaromatic compounds, it is potentially toxic and should be handled by trained personnel.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16]

-

Storage: Store in a cool, dry, and well-ventilated place away from heat, open flames, and incompatible materials such as strong oxidizing agents, acids, and bases.[3] Keep the container tightly sealed.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[4]

Conclusion

This compound is a synthetically versatile building block with significant potential in the fields of medicinal chemistry and materials science. Its well-defined structure and predictable reactivity make it an attractive starting point for the synthesis of novel compounds. For drug development professionals, understanding the properties and synthetic utility of such intermediates is crucial for the design and execution of successful discovery programs.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 124289-22-1 | Benchchem [benchchem.com]

- 3. This compound | Properties, Applications, Safety Data & Reliable Suppliers in China [nj-finechem.com]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 124289-22-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. 3-Nitrobenzonitrile | 619-24-9 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 2-METHYL-5-NITROBENZONITRILE(939-83-3) 1H NMR spectrum [chemicalbook.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Synthesis of 3-Methyl-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 3-Methyl-5-nitrobenzonitrile, a key intermediate in the development of various pharmaceuticals and fine chemicals. The document outlines three core synthetic strategies, presenting detailed experimental protocols, quantitative data, and workflow diagrams to facilitate practical application in a laboratory setting.

Executive Summary

The synthesis of this compound can be effectively achieved through several distinct routes, each with its own set of advantages and challenges. The most prominent methods include:

-

The Sandmeyer Reaction: Starting from the readily available 3-methyl-5-nitroaniline, this classic transformation offers a reliable pathway to the target molecule.

-

Nitration of 3-Methylbenzonitrile: A direct approach that involves the electrophilic nitration of the aromatic ring. However, this method can be challenging regarding the control of regioselectivity.

This guide will delve into the specifics of each of these pathways, providing the necessary data and procedural information for their successful implementation.

Pathway 1: The Sandmeyer Reaction of 3-Methyl-5-nitroaniline

The Sandmeyer reaction is a versatile and widely used method for the conversion of primary aromatic amines into a variety of functional groups, including nitriles.[1][2] This pathway involves the diazotization of 3-methyl-5-nitroaniline to form a diazonium salt, which is then subjected to cyanation using a copper(I) cyanide catalyst.[1][2]

Experimental Protocol

Step 1: Diazotization of 3-Methyl-5-nitroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend 3-methyl-5-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained below 5 °C. The reaction is typically complete after stirring for an additional 30 minutes post-addition.

Step 2: Cyanation of the Diazonium Salt

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water.

-

Heat the cyanide solution to 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution to the hot copper(I) cyanide solution with continuous stirring. A vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, heat the reaction mixture at 60-70 °C for an additional 30 minutes to ensure complete reaction.

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3-Methyl-5-nitroaniline | [3] |

| Key Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) cyanide, Potassium cyanide | [1][2] |

| Typical Yield | 70-85% | General Sandmeyer reaction yields |

| Purity | >95% (after purification) | General Sandmeyer reaction purity |

Workflow Diagram

Pathway 2: Nitration of 3-Methylbenzonitrile

A more direct approach to this compound is the electrophilic nitration of 3-methylbenzonitrile. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. However, controlling the regioselectivity can be challenging due to the directing effects of the methyl (ortho, para-directing) and cyano (meta-directing) groups. The desired 5-nitro isomer is formed, but other isomers may also be produced.[4]

Experimental Protocol

-

In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 3-methylbenzonitrile (1 equivalent) to the cold sulfuric acid with stirring, maintaining the temperature below 10 °C.

-

In a separate vessel, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid, keeping the mixture cold.

-

Add the nitrating mixture dropwise to the solution of 3-methylbenzonitrile in sulfuric acid over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a specified time, monitoring the progress by TLC or GC.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

The crude product, which may be a mixture of isomers, is then dried.

-

Purification to isolate the this compound isomer is typically achieved by fractional crystallization or column chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3-Methylbenzonitrile | N/A |

| Key Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid | [5] |

| Isomer Distribution | Variable, dependent on reaction conditions. Formation of other isomers is likely. | [4] |

| Typical Yield (of desired isomer) | Moderate to low, requires careful optimization. | N/A |

| Purity | Requires extensive purification to separate from isomers. | N/A |

Logical Relationship Diagram

Pathway 3: Cyanation of 3-Bromo-5-nitrotoluene

This synthetic route involves the nucleophilic substitution of a bromine atom with a cyanide group on a pre-functionalized aromatic ring. The Rosenmund-von Braun reaction, which utilizes copper(I) cyanide, is a classical method for this transformation.[6][7] Modern variations may employ palladium-based catalysts.[8]

Experimental Protocol (Rosenmund-von Braun Reaction)

-

In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, combine 3-bromo-5-nitrotoluene (1 equivalent) and copper(I) cyanide (1.2-2.0 equivalents).[6]

-

Add a high-boiling polar aprotic solvent such as DMF, NMP, or pyridine.

-

Heat the reaction mixture to a high temperature (typically 150-200 °C) under a nitrogen atmosphere.[6]

-

Monitor the reaction progress by TLC or GC. The reaction may require several hours to reach completion.

-

After completion, cool the reaction mixture to room temperature.

-

The work-up often involves quenching the reaction with an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex, followed by extraction with an organic solvent.

-

The organic layers are combined, washed, dried, and concentrated.

-

The crude product is purified by column chromatography or recrystallization to afford this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-5-nitrotoluene | [9] |

| Key Reagents | Copper(I) Cyanide, High-boiling polar solvent (e.g., DMF) | [6][7] |

| Typical Yield | 60-80% | General Rosenmund-von Braun reaction yields |

| Purity | >95% (after purification) | General Rosenmund-von Braun reaction purity |

Experimental Workflow Diagram

Conclusion

This guide has detailed three primary synthetic pathways for the preparation of this compound. The choice of a particular route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling specific reagents and purification techniques. The Sandmeyer reaction of 3-methyl-5-nitroaniline generally offers a reliable and well-established method. The nitration of 3-methylbenzonitrile provides a more direct route but requires careful control and optimization to achieve good selectivity. The cyanation of 3-bromo-5-nitrotoluene is a viable alternative, particularly when the corresponding aniline is not readily accessible. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. synarchive.com [synarchive.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 6. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 8. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]

- 9. Page loading... [guidechem.com]

Starting materials for 3-Methyl-5-nitrobenzonitrile synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for 3-Methyl-5-nitrobenzonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document provides a comparative analysis of the viable synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in their synthetic endeavors.

Executive Summary

The synthesis of this compound is most effectively achieved through a multi-step process commencing with the nitration of a suitable toluene derivative, followed by a Sandmeyer reaction. Direct nitration of 3-methylbenzonitrile is a less favorable route due to the formation of a complex mixture of isomers, which presents significant purification challenges. This guide will focus on the more strategic and viable Sandmeyer reaction pathway, providing a comprehensive overview of the necessary starting materials, reaction conditions, and expected outcomes.

Comparative Analysis of Synthetic Routes

Two primary strategies for the synthesis of this compound have been evaluated:

-

Route 1: Sandmeyer Reaction of 3-Methyl-5-nitroaniline. This is the preferred and more practical approach. It involves the initial synthesis of the key intermediate, 3-methyl-5-nitroaniline, followed by its conversion to the target molecule via a diazotization and cyanation sequence. This method offers superior regioselectivity and yields a cleaner product.

-

Route 2: Direct Nitration of 3-Methylbenzonitrile. This approach is less efficient due to the directing effects of the methyl and cyano groups on the aromatic ring, leading to a mixture of nitro isomers. The isolation of the desired this compound from this mixture is challenging and results in low overall yields.

Based on this analysis, this guide will provide a detailed protocol for the Sandmeyer reaction pathway.

Route 1: The Sandmeyer Reaction Pathway

This synthetic route is a two-step process:

-

Step 1: Synthesis of 3-Methyl-5-nitroaniline.

-

Step 2: Sandmeyer Reaction to yield this compound.

Step 1: Synthesis of 3-Methyl-5-nitroaniline

The synthesis of the crucial intermediate, 3-methyl-5-nitroaniline, can be achieved through the nitration of 3-methylaniline (m-toluidine).

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methylaniline | 107.15 | 10.7 g | 0.1 |

| Acetic Anhydride | 102.09 | 11.2 g (10.4 mL) | 0.11 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 6.3 mL | 0.1 |

| Ethanol | 46.07 | As needed | - |

| Sodium Carbonate | 105.99 | As needed | - |

Procedure:

-

Acetylation of 3-Methylaniline: In a 250 mL flask, dissolve 10.7 g (0.1 mol) of 3-methylaniline in 50 mL of glacial acetic acid. To this solution, add 11.2 g (10.4 mL, 0.11 mol) of acetic anhydride dropwise with stirring. The mixture is then gently warmed for 15 minutes to complete the formation of N-acetyl-3-methylaniline.

-

Nitration: Cool the reaction mixture to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled mixture of 6.3 mL of concentrated nitric acid and 20 mL of concentrated sulfuric acid dropwise to the stirred solution. Maintain the temperature below 10 °C throughout the addition. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Work-up: Pour the reaction mixture onto 200 g of crushed ice. The precipitated N-acetyl-3-methyl-4-nitroaniline and N-acetyl-3-methyl-6-nitroaniline are collected by vacuum filtration and washed with cold water.

-

Hydrolysis: The collected solid is suspended in 100 mL of 70% sulfuric acid and heated under reflux for 30 minutes to hydrolyze the acetyl group.

-

Isolation: The resulting solution is cooled and neutralized with a saturated solution of sodium carbonate until the pH is approximately 8. The precipitated 3-methyl-5-nitroaniline is filtered, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from an ethanol-water mixture to yield pure 3-methyl-5-nitroaniline.

Expected Yield: 60-70%

Step 2: Sandmeyer Reaction for this compound Synthesis

This step involves the diazotization of 3-methyl-5-nitroaniline followed by reaction with a cyanide source, typically copper(I) cyanide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methyl-5-nitroaniline | 152.15 | 15.2 g | 0.1 |

| Concentrated Hydrochloric Acid (37%) | 36.46 | 30 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.2 g | 0.104 |

| Copper(I) Cyanide (CuCN) | 89.56 | 10.8 g | 0.12 |

| Sodium Cyanide (NaCN) | 49.01 | 6.4 g | 0.13 |

| Toluene | 92.14 | As needed | - |

| Sodium Carbonate | 105.99 | As needed | - |

Procedure:

-

Diazotization: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 15.2 g (0.1 mol) of 3-methyl-5-nitroaniline in a mixture of 30 mL of concentrated hydrochloric acid and 100 mL of water. Cool the suspension to 0-5 °C in an ice-salt bath. A solution of 7.2 g (0.104 mol) of sodium nitrite in 20 mL of water is then added dropwise, keeping the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization. The resulting solution contains the 3-methyl-5-nitrobenzenediazonium chloride.

-

Preparation of Cyanide Solution: In a separate 1 L flask, dissolve 10.8 g (0.12 mol) of copper(I) cyanide and 6.4 g (0.13 mol) of sodium cyanide in 100 mL of water.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred cyanide solution. A vigorous evolution of nitrogen gas will occur. After the addition is complete, warm the mixture to 50-60 °C for 30 minutes to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature and extract the product with toluene (3 x 50 mL). The combined organic extracts are washed with dilute sodium hydroxide solution and then with water.

-

Isolation and Purification: The toluene is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Expected Yield: 75-85%

Data Summary

| Step | Starting Material | Product | Reagents | Key Conditions | Yield (%) |

| 1 | 3-Methylaniline | 3-Methyl-5-nitroaniline | Acetic anhydride, HNO₃, H₂SO₄ | 0-10 °C (Nitration) | 60-70 |

| 2 | 3-Methyl-5-nitroaniline | This compound | HCl, NaNO₂, CuCN, NaCN | 0-5 °C (Diazotization), 50-60 °C (Cyanation) | 75-85 |

Mandatory Visualizations

Synthetic Pathway for this compound via Sandmeyer Reaction

Caption: Overall synthetic scheme for this compound.

Experimental Workflow for the Sandmeyer Reaction

Caption: Step-by-step workflow for the Sandmeyer reaction.

Discussion of the Direct Nitration Route

Direct nitration of 3-methylbenzonitrile with a mixture of nitric acid and sulfuric acid leads to a mixture of several isomers. The methyl group is an ortho-, para-director, while the nitrile group is a meta-director. This results in the formation of 3-methyl-2-nitrobenzonitrile, 3-methyl-4-nitrobenzonitrile, 3-methyl-6-nitrobenzonitrile, and the desired this compound. The 5-nitro isomer is typically formed in very low yields, often as a minor byproduct, making this route synthetically inefficient for producing the target compound in significant quantities. The separation of these isomers is also a non-trivial task due to their similar physical properties.

Conclusion

For the efficient and reliable synthesis of this compound, the Sandmeyer reaction pathway starting from 3-methylaniline is the recommended approach. This method provides good overall yields and avoids the complex purification issues associated with the direct nitration of 3-methylbenzonitrile. The detailed protocols and data presented in this guide are intended to provide researchers with a solid foundation for the successful synthesis of this important chemical intermediate.

In-Depth Technical Guide on the Stability and Storage of 3-Methyl-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Methyl-5-nitrobenzonitrile. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound for laboratory and development purposes. This document outlines the known stability profile, potential degradation pathways, and standardized methodologies for stability assessment.

Overview of Chemical Stability

This compound is a solid chemical compound that is generally stable under normal ambient conditions.[1][2] However, its stability can be influenced by several environmental factors, including temperature, humidity, light, and exposure to incompatible materials. To maintain its chemical integrity, it is crucial to adhere to appropriate storage and handling protocols.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on safety data sheets and general chemical handling principles:

-

Temperature: Store in a cool, dry place.[1][2][3][4][5] Some suppliers recommend storage at room temperature, while others suggest storing below 30°C.[6][7]

-

Humidity: Keep the container tightly closed to prevent moisture absorption.[1][2][8]

-

Ventilation: Store in a well-ventilated area.[1][2][3][4][5][8][9]

-

Container: Use a tightly sealed, corrosion-resistant container.[1][3][8]

-

Incompatible Materials: Store separately from strong oxidizing agents, acids, and bases, as it may react with them.[1][2][10]

-

Ignition Sources: Keep away from heat sources and open flames.[1][2]

Potential Degradation Pathways

3.1. Hydrolysis of the Nitrile Group

The nitrile group (-C≡N) can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid.[11][12][13][14] This reaction typically proceeds through an amide intermediate.[11][15] Harsh conditions, such as elevated temperatures, can accelerate this process.[11]

3.2. Degradation of the Nitroaromatic Group

Nitroaromatic compounds can be susceptible to degradation, particularly through photolysis (degradation by light).[16][17][18] Exposure to UV light, especially in the presence of sensitizers, can lead to the reduction of the nitro group or other complex photochemical reactions.[16][17]

Stability Testing and Experimental Protocols

To rigorously assess the stability of this compound, a stability-indicating method should be developed and validated. This typically involves forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[1][3][8][19]

4.1. Data Presentation: Forced Degradation Study Conditions

The following table summarizes the recommended stress conditions for forced degradation studies to identify potential degradation products and establish the intrinsic stability of this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[5]

| Stress Condition | Experimental Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M to 1 M hydrochloric acid at room temperature. If no degradation is observed, the temperature can be increased to 50-60°C. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M to 1 M sodium hydroxide at room temperature. If no degradation is observed, the temperature can be increased to 50-60°C. |

| Oxidative Degradation | Treat a solution of the compound with a suitable oxidizing agent, such as 3% hydrogen peroxide, at room temperature. |

| Thermal Degradation | Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature) in a controlled environment.[9] |

| Photostability | Expose the solid compound and its solution to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines.[1][4] |

4.2. Experimental Protocol: Development of a Stability-Indicating HPLC Method

The following is a general protocol for developing a High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for the analysis of aromatic compounds.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of polar and non-polar compounds.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: The wavelength for UV detection should be selected based on the UV spectrum of this compound to maximize sensitivity.

-

Forced Degradation Sample Analysis:

-

Prepare solutions of this compound and subject them to the forced degradation conditions outlined in the table above.

-

Neutralize the acidic and basic hydrolysis samples before injection.

-

Inject the stressed samples into the HPLC system.

-

Analyze the chromatograms for the appearance of new peaks, which indicate degradation products.

-

-

Method Validation: The stability-indicating method should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, and robust.

Visualization of Stability Factors

The following diagram illustrates the key factors that can influence the stability of this compound.

Caption: Factors Affecting the Stability of this compound.

Conclusion

This compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation through hydrolysis of the nitrile group and potential photodecomposition of the nitroaromatic ring, especially under stressed conditions. For research and development applications, it is imperative to store the compound in a cool, dry, well-ventilated area, protected from light and incompatible substances. The implementation of a robust stability testing program, guided by ICH principles and employing a validated stability-indicating analytical method, is essential for ensuring the quality and reliability of this compound in its intended applications.

References

- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 2. This compound | Properties, Applications, Safety Data & Reliable Suppliers in China [nj-finechem.com]

- 3. ICH Official web site : ICH [ich.org]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 6. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 7. 3-Nitrobenzonitrile | 619-24-9 [chemicalbook.com]

- 8. database.ich.org [database.ich.org]

- 9. pharmaguru.co [pharmaguru.co]

- 10. 3-Nitrobenzonitrile(619-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Nitrile - Wikipedia [en.wikipedia.org]

- 15. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]

- 16. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Key Reactions of 3-Methyl-5-nitrobenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal chemical transformations involving 3-Methyl-5-nitrobenzonitrile. This versatile aromatic compound, featuring nitro, cyano, and methyl functional groups, serves as a valuable intermediate in the synthesis of a variety of more complex molecules relevant to the pharmaceutical and agrochemical industries. This document details key reactions, including the reduction of the nitro group, hydrolysis of the nitrile moiety, and potential nucleophilic aromatic substitution, providing theoretical frameworks and illustrative experimental protocols. Quantitative data is summarized for clarity, and reaction pathways are visualized using logical diagrams.

Introduction

This compound is an aromatic organic compound with the chemical formula C₈H₆N₂O₂. Its structure, characterized by a benzene ring substituted with a methyl group, a nitro group, and a nitrile group at positions 3, 5, and 1 respectively, makes it a molecule of significant interest in synthetic organic chemistry. The electron-withdrawing nature of the nitro and nitrile groups, combined with the directing effect of the methyl group, dictates its reactivity in various chemical transformations. This guide explores the most pertinent reactions of this molecule, offering insights for its application in research and development.

Core Reactions and Methodologies

The reactivity of this compound is primarily centered around its two key functional groups: the nitro group and the nitrile group.

Reduction of the Nitro Group

The selective reduction of the nitro group to an amine is a fundamental transformation, yielding 3-Amino-5-methylbenzonitrile, a valuable precursor for the synthesis of dyes, pharmaceuticals, and other complex organic molecules.[1] Several methods are commonly employed for this purpose, including catalytic hydrogenation and metal-acid systems.[1]

This method offers a clean and efficient route to the corresponding amine.[1]

Reaction:

Caption: Catalytic hydrogenation of this compound.

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas (typically via a balloon or from a cylinder) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethanol.

-

The filtrate, containing the product, can be concentrated under reduced pressure to yield 3-Amino-5-methylbenzonitrile.

| Parameter | Value |

| Reactant | This compound |

| Reagents | H₂, 10% Pd/C |

| Solvent | Ethanol |

| Temperature | Room Temperature |

| Pressure | Atmospheric (balloon) or slightly elevated |

| Typical Yield | >95% |

| Reaction Time | 2-6 hours |

Table 1: Quantitative data for the catalytic hydrogenation of this compound.

This method provides a mild alternative for the reduction of nitro groups in the presence of other reducible functionalities.

Reaction:

References

3-Methyl-5-nitrobenzonitrile: A Versatile Building Block in Modern Organic Synthesis

For Immediate Release

Shanghai, China – December 30, 2025 – 3-Methyl-5-nitrobenzonitrile, a specialized aromatic compound, is gaining significant traction as a key building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a nitrile, a nitro group, and a methyl group on a benzene ring, offers a versatile platform for the construction of diverse molecular architectures, including novel kinase inhibitors for targeted cancer therapy.

Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol .[1] A comprehensive summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 124289-22-1 | [1] |

| Molecular Formula | C₈H₆N₂O₂ | [1] |

| Molecular Weight | 162.15 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The electron-withdrawing nature of the nitro and nitrile groups will influence the chemical shifts of the aromatic protons, causing them to appear at lower field.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, the methyl carbon, and the nitrile carbon. The chemical shifts of the aromatic carbons will be influenced by the positions of the substituents.

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to show strong, characteristic absorption bands for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹, and for the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group.[2]

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the nitro and nitrile groups.

Utility in Organic Synthesis

The strategic placement of the nitrile, nitro, and methyl groups on the aromatic ring makes this compound a highly valuable intermediate for a variety of chemical transformations.

Key Reactions and Experimental Protocols

1. Reduction of the Nitro Group to an Amine:

A pivotal reaction of this compound is the selective reduction of the nitro group to form 3-amino-5-methylbenzonitrile. This transformation unlocks a crucial synthetic handle for further functionalization, particularly in the synthesis of kinase inhibitors and other bioactive molecules.

Experimental Protocol: Catalytic Hydrogenation

-

Materials: this compound, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

-

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

-

Carefully add a catalytic amount of 10% Pd/C (e.g., 5-10 mol%).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Wash the celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield 3-amino-5-methylbenzonitrile.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

-

Logical Workflow for the Reduction of this compound:

Synthesis of Kinase Inhibitors

The resulting 3-amino-5-methylbenzonitrile is a key precursor in the synthesis of various kinase inhibitors. The amino group can be readily acylated or coupled with other aromatic systems to construct the core scaffolds of these targeted therapeutic agents.

Hypothetical Synthesis of a Kinase Inhibitor Intermediate:

The amino group of 3-amino-5-methylbenzonitrile can be acylated with a suitable acyl chloride, such as 4-(chloromethyl)benzoyl chloride, to form an amide linkage. This intermediate can then be further elaborated to generate a final kinase inhibitor molecule.

Experimental Protocol: Amide Coupling

-

Materials: 3-Amino-5-methylbenzonitrile, 4-(Chloromethyl)benzoyl chloride, Triethylamine, Dichloromethane.

-

Procedure:

-

Dissolve 3-amino-5-methylbenzonitrile (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-(chloromethyl)benzoyl chloride (1.1 eq) in dichloromethane.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired amide intermediate.

-

Signaling Pathway Inhibition by Kinase Inhibitors:

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, and other advanced materials. The development of efficient and selective reactions utilizing this building block continues to be an active area of research, promising new and innovative applications in the future.

References

A Technical Guide to the Spectroscopic Characterization of 3-Methyl-5-nitrobenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the expected spectroscopic data for 3-Methyl-5-nitrobenzonitrile (CAS No. 124289-22-1).[1][2] While comprehensive experimental spectra for this specific compound are not widely published, this document presents predicted data based on the analysis of structurally related molecules. The methodologies provided are standard protocols for the spectroscopic analysis of aromatic nitrile compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established substituent effects on the benzene ring and data from analogous compounds such as 3-nitrobenzonitrile and 3-methylbenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~ 8.3 - 8.4 | s (narrow m) | Aromatic H-4 |

| ~ 8.1 - 8.2 | s (narrow m) | Aromatic H-6 |

| ~ 7.9 - 8.0 | s (narrow m) | Aromatic H-2 |

| ~ 2.6 | s | Methyl (-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~ 149 | C-NO₂ |

| ~ 141 | C-CH₃ |

| ~ 138 | C-H (Ar) |

| ~ 130 | C-H (Ar) |

| ~ 128 | C-H (Ar) |

| ~ 117 | C≡N |

| ~ 114 | C-CN |

| ~ 21 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For aromatic nitriles, the nitrile stretch is a particularly sharp and intense absorption.[3]

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2970 - 2850 | Medium-Weak | Methyl C-H Stretch |

| ~ 2240 - 2220 | Strong, Sharp | Nitrile (C≡N) Stretch |

| ~ 1610, 1480 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1540 - 1520 | Very Strong | Asymmetric NO₂ Stretch |

| ~ 1360 - 1340 | Very Strong | Symmetric NO₂ Stretch |

| ~ 850 - 750 | Strong | C-H Out-of-plane Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

|---|---|---|

| 162 | High | [M]⁺ (Molecular Ion) |

| 147 | Medium | [M - CH₃]⁺ |

| 116 | High | [M - NO₂]⁺ |

| 102 | Medium | [C₇H₄N]⁺ |

| 89 | Medium | [C₇H₅]⁺ |

| 76 | Medium | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data. These protocols are standard for the analysis of small organic molecules like benzonitrile derivatives.[4][5]

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of solid this compound is weighed and dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube.[5][6] The sample must be fully dissolved; sonication may be used to aid dissolution.[6]

-

Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

¹³C NMR Acquisition Parameters:

-

Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. The resulting spectrum is phased, baseline corrected, and calibrated using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[6]

IR Spectroscopy (FT-IR)

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[4] This method requires minimal sample preparation.

-

Sample Preparation (KBr Pellet): Approximately 1-2 mg of the sample is finely ground with 100 mg of dry potassium bromide (KBr). The mixture is then compressed into a thin, transparent pellet using a hydraulic press.[4]

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system for volatile compounds or by direct infusion for pure samples.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Workflow

The logical progression for the complete characterization of a compound like this compound involves a combination of these spectroscopic techniques.

Caption: Workflow for Spectroscopic Characterization.

References

Hazards and safety precautions for 3-Methyl-5-nitrobenzonitrile

An In-depth Technical Guide to the Hazards and Safety Precautions for 3-Methyl-5-nitrobenzonitrile

Introduction

This compound is an aromatic nitrile compound utilized in various research and development applications, particularly as a building block in medicinal chemistry and materials science. Its molecular structure, featuring a nitrile group and a nitro group on a toluene framework, suggests a potential for significant biological activity and chemical reactivity. For professionals in research, drug development, and chemical manufacturing, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are not merely procedural formalities but are fundamental to ensuring personnel safety and environmental protection.

This guide provides a comprehensive technical overview of the known and anticipated hazards associated with this compound. While specific toxicological data for this compound is limited, this document synthesizes information from safety data sheets (SDS) for structurally analogous chemicals, established chemical safety principles, and regulatory guidelines. The objective is to equip researchers and scientists with the knowledge to perform a robust risk assessment and to implement field-proven safety measures, thereby fostering a culture of safety and scientific integrity.

Section 1: Chemical Identification and Physical Properties

A precise understanding of a chemical's properties is the foundation of its safe handling. The key identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| Synonyms | 3-cyano-5-nitrotoluene; 3-cyano-5-methylnitrobenzene | [1] |

| CAS Number | 124289-22-1 | [1][2][3] |

| Molecular Formula | C₈H₆N₂O₂ | [1][2][3][4] |

| Molecular Weight | 162.15 g/mol | [2][3][4] |

| Appearance | Solid | [4] |

| Solubility | Insoluble in water; Soluble in common organic solvents | [4] |

| Stability | Stable under normal storage and handling conditions | [4][5] |

Section 2: Hazard Identification and GHS Classification

The toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, its hazard profile is largely inferred from data on structurally related compounds, such as 3-nitrobenzonitrile and other substituted nitrobenzonitriles. The nitrile functional group (-CN) can be metabolized to release cyanide, a potent inhibitor of cellular respiration, while nitroaromatic compounds are often associated with toxicity, including methemoglobinemia.

Based on the Globally Harmonized System (GHS) classifications for analogous compounds, this compound should be treated as a hazardous substance.

Table 2: Anticipated GHS Hazard Classification

| Hazard Class | Hazard Category | GHS Hazard Statement | Basis (Analogous Compounds) |

| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowed OR H302: Harmful if swallowed | [6][7][8][9] |

| Acute Toxicity, Dermal | Category 3 / 4 | H311: Toxic in contact with skin OR H312: Harmful in contact with skin | [7][8][9] |

| Acute Toxicity, Inhalation | Category 3 / 4 | H331: Toxic if inhaled OR H332: Harmful if inhaled | [7][8][9] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [9][10] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [9][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Key Mechanistic Concerns:

-

Toxicity: The primary concern stems from its classification as a nitrile. Ingestion, inhalation, or skin absorption may be harmful or toxic.[7][8][9] The substance and its metabolites could potentially interfere with oxygen uptake by binding to hemoglobin, a condition known as methemoglobinemia.

-

Irritation: The compound is expected to cause skin and serious eye irritation upon contact.[9] Inhalation of dust may lead to respiratory tract irritation.

-

Hazardous Combustion Products: In the event of a fire, thermal decomposition can lead to the release of highly toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen cyanide.[1][11]

Section 3: Risk Assessment and the Hierarchy of Controls

A systematic approach to safety is paramount. The handling of this compound must be preceded by a thorough risk assessment. The hierarchy of controls provides a framework for implementing the most effective safety measures in descending order of preference.

-

Elimination/Substitution: In the context of research, eliminating the compound is not feasible. Substitution with a less hazardous alternative should be considered if scientifically viable.

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, they are the most critical line of defense.

-

Administrative Controls: These are work policies and procedures that reduce exposure risk.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.

The following diagram illustrates the logical workflow for establishing a safe laboratory environment for handling this compound.

Caption: Risk assessment and control hierarchy workflow.

Section 4: Experimental Protocols: Safe Handling and Engineering Controls

Adherence to a detailed, step-by-step methodology is crucial for minimizing exposure.

Mandatory Engineering Controls:

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.[6]

-

Ventilation: Ensure the laboratory is well-ventilated to maintain air quality and handle any fugitive emissions.[3][6][7]

Protocol for Handling Solid this compound:

-

Preparation: Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are inside the hood before starting.

-

Don PPE: Before handling, put on all required PPE as detailed in Section 5.

-

Weighing: If possible, use a ventilated balance enclosure. If not, carefully weigh the compound in the fume hood. Avoid creating dust by handling the material gently.[3][7]

-

Transfer: Use a spatula to transfer the solid. If transferring to a reaction flask, use a powder funnel to prevent spillage.

-

Post-Handling: After use, decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol or isopropanol) and a cleaning agent. Place any contaminated disposable items (e.g., weigh boats, wipes) into a designated hazardous waste container.

-

Doff PPE: Remove PPE in the correct order (gloves first) to avoid self-contamination.

-

Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work.[6][7]

Section 5: Personal Protective Equipment (PPE)

PPE provides a critical barrier between the user and the chemical. The selection of appropriate PPE is non-negotiable.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for tears or holes before each use. Change gloves immediately if they become contaminated.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure the sleeves are of a sufficient length to protect the wrists.

-

-

Respiratory Protection: Respiratory protection is generally not required when working within a certified fume hood. However, if engineering controls are insufficient or during a large-scale spill, a NIOSH/MSHA-approved respirator with a particulate filter should be used.[6] All respirator use must be part of a formal respiratory protection program.

Section 6: Storage and Incompatibility

Proper storage is essential for maintaining the chemical's stability and preventing hazardous reactions.

Storage Conditions:

-

Keep the container tightly closed to prevent moisture absorption and contamination.[3][4][7]

-

Store in a locked cabinet or area to restrict access.[6][8][9]

-

Keep away from heat, sparks, and open flames.[4]

Incompatible Materials:

-

Strong Oxidizing Agents: Can cause violent reactions.

-

Strong Acids and Bases: May react with the compound, potentially causing decomposition or hazardous reactions.[4]

Section 7: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First-Aid Measures:

-

General Advice: Show the Safety Data Sheet to the attending medical personnel. First responders must protect themselves from exposure.[1][6]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1][3][6]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention.[1][3][12]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][13]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][6][12]

Spill Response Protocol:

-

Evacuate: Alert others and evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Wear full PPE, including respiratory protection if necessary.

-

Contain and Clean: Use dry cleanup procedures.[12] Carefully sweep or scoop the solid material into a suitable, labeled container for hazardous waste. Avoid generating dust.[3][7]

-

Decontaminate: Clean the spill area with a suitable solvent and wash solution.

-